Shield-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

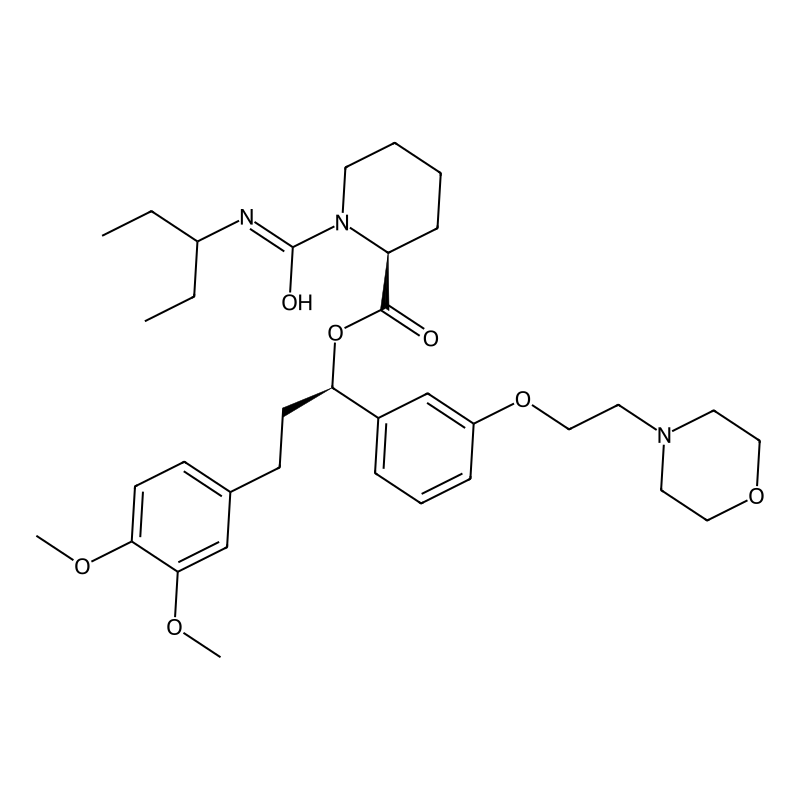

Shield-2 is a chemical compound recognized for its role as a potent stabilizing ligand that interacts specifically with the FKBP (F36V) protein. This compound exhibits a high binding affinity, characterized by a dissociation constant of 29 nM, making it an efficient tool in biochemical applications involving FKBP mutants. The molecular formula of Shield-2 is C₃₁H₃₈N₄O₄, with a molecular weight of 625.37 g/mol, indicating its complex structure and potential for significant biological interactions .

The primary chemical reaction involving Shield-2 is its binding to FKBP-derived destabilizing domains. This interaction stabilizes the protein, which can be crucial in various experimental and therapeutic contexts. While detailed reaction pathways are not extensively documented, the ligand's ability to form stable complexes with FKBP proteins suggests potential for further exploration in drug design and protein engineering .

Shield-2 has demonstrated notable biological activity as a stabilizing ligand. Its binding to FKBP proteins enhances their stability under physiological conditions, which can be invaluable in research settings focused on protein function and dynamics. The compound's specificity for FKBP (F36V) variants allows for targeted studies in cellular signaling and therapeutic development, particularly in cancer research and other diseases where protein stability plays a critical role .

The synthesis of Shield-2 involves several steps typical of organic compound synthesis, including:

- Starting Materials: Precursors are selected based on the desired functional groups.

- Reactions: Standard organic reactions such as coupling reactions or condensation may be employed to construct the core structure.

- Purification: Techniques like chromatography are used to isolate the final product from by-products.

While specific synthetic routes for Shield-2 are not detailed in the available literature, general methods for synthesizing similar ligands can provide a framework for its production .

Shield-2 has several applications primarily in biochemical research:

- Protein Stabilization: Used to stabilize FKBP proteins in various experimental setups.

- Drug Development: Potentially serves as a lead compound in designing therapeutics targeting FKBP-related pathways.

- Research Tool: Aids in studying protein interactions and dynamics within cellular systems.

These applications highlight Shield-2's significance in both academic research and potential clinical settings .

Studies focusing on the interactions of Shield-2 with FKBP proteins have revealed its strong binding affinity and specificity. The ligand's ability to stabilize FKBP mutants allows researchers to investigate the functional consequences of these proteins in various biological processes. Interaction studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and thermodynamic parameters associated with Shield-2's interactions .

Several compounds exhibit similarities to Shield-2, particularly in their roles as ligands for protein stabilization or modulation. Here are some comparable compounds:

| Compound Name | Binding Affinity | Unique Features |

|---|---|---|

| Shield-1 | 15 nM | Slightly lower affinity; broader target range |

| Shield-3 | 25 nM | Enhanced solubility; used in more diverse applications |

| Rapamycin | 0.5 nM | Stronger binding; well-studied immunosuppressant |

These compounds share structural characteristics or functional roles but differ significantly in their binding affinities and specific applications. Shield-2 stands out due to its targeted interaction with FKBP (F36V), making it particularly useful for precise biochemical studies .

Molecular Structure and Formula (C35H51N3O7)

Shield-2 possesses the molecular formula C35H51N3O7 with a molecular weight of 625.8 daltons [1] [5]. The International Union of Pure and Applied Chemistry name for Shield-2 is [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate [5]. The compound exists as a solid powder under standard conditions and bears the Chemical Abstracts Service registry number 1013621-70-9 [1] [5].

The molecular structure of Shield-2 contains several distinct functional groups that contribute to its biological activity [5]. The core structure includes a piperidinecarboxylate moiety linked to a dimethoxyphenyl group through a propyl chain [5]. Additionally, the molecule features a morpholine ring connected via an ethoxy linker to a phenyl substituent [5]. A notable structural feature is the achiral urea component that replaces the chiral 2-arylbutyric ester found in its predecessor Shield-1 [5]. This modification significantly simplifies the synthesis process while maintaining the compound's ability to stabilize FK506-binding protein mutants [9].

| Property | Value |

|---|---|

| Molecular Formula | C35H51N3O7 |

| Molecular Weight | 625.8 g/mol |

| Chemical Abstracts Service Number | 1013621-70-9 |

| International Union of Pure and Applied Chemistry Name | [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |

| Physical State | Solid powder |

The three-dimensional structure of Shield-2 can be represented through various chemical notation systems [5]. The Standard International Chemical Identifier for Shield-2 is InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 [5]. The corresponding Standard International Chemical Identifier Key is IIRCDQURVMVUTA-IOWSJCHKSA-N [5].

Physicochemical Characteristics

Shield-2 exhibits specific physicochemical properties that influence its biological activity and experimental utility [1] [5]. The compound demonstrates moderate aqueous solubility characteristics, which are enhanced in organic solvents commonly used in biological research [23]. Storage recommendations specify maintaining the compound as a powder at -20°C for up to three years, while solutions can be stored at -80°C for one year [1] [5].

The molecular architecture of Shield-2 contributes to its stability profile under physiological conditions [9]. The presence of multiple aromatic rings and heteroatoms provides structural rigidity while the flexible alkyl chains allow conformational adaptability necessary for protein binding [9]. The dimethoxyphenyl substituent contributes electron-donating properties that affect the overall electronic distribution within the molecule [5].

| Physicochemical Property | Specification |

|---|---|

| Appearance | Solid powder |

| Storage Temperature (Powder) | -20°C for 3 years |

| Storage Temperature (Solution) | -80°C for 1 year |

| Purity | >98% |

| Molecular Weight | 625.8 g/mol |

The compound's lipophilic character, derived from its aromatic substituents and alkyl chains, facilitates cell membrane permeability, which is essential for its function as a cell-permeable stabilizing ligand [9]. The morpholine ring system contributes both to the molecule's solubility properties and its binding affinity for the target protein domain [5]. The ester linkage between the piperidine and the dimethoxyphenylpropyl moieties provides a site for potential metabolic cleavage while maintaining sufficient stability for experimental applications [9].

Structure-Based Analysis and Binding Determinants

Shield-2 demonstrates high-affinity binding to FK506-binding protein F36V mutant with a dissociation constant of 29 nanomolar [9]. This binding affinity represents approximately 12-fold lower potency compared to Shield-1, which exhibits a dissociation constant of 2.4 nanomolar [9]. The structural modifications incorporated into Shield-2, particularly the replacement of the chiral 2-arylbutyric ester with an achiral urea component, account for this difference in binding affinity while providing synthetic advantages [5] [9].

The binding interaction between Shield-2 and the FK506-binding protein F36V mutant involves multiple molecular recognition elements [9]. The F36V mutation creates a complementary cavity that accommodates the structural features of Shield-2, enabling tight binding through van der Waals interactions, hydrogen bonding, and hydrophobic contacts [9]. The dimethoxyphenyl moiety contributes to binding specificity through aromatic-aromatic interactions with amino acid residues in the protein binding site [5].

| Binding Parameter | Shield-2 | Shield-1 |

|---|---|---|

| Dissociation Constant (Kd) | 29 nM | 2.4 nM |

| Binding Selectivity | F36V > Wild-type | F36V > Wild-type |

| Cellular EC50 | 1.2 μM | 100 nM |

| Fold Difference vs Wild-type | ~1600-fold | ~1600-fold |

The morpholine substituent enhances binding affinity through hydrogen bonding interactions with polar residues in the protein binding pocket [5]. The flexible ethoxy linker allows optimal positioning of the morpholine ring for maximum binding contacts while minimizing steric clashes [5]. The piperidinecarboxylate core structure provides the primary scaffold for binding, with the carboxylate ester forming critical interactions with the protein surface [9].

Nuclear magnetic resonance studies have revealed that Shield-2 and related ligands occupy overlapping binding sites within the FK506-binding protein active site [12]. Chemical shift perturbation analysis demonstrates that Shield-2 binding induces similar structural changes in the protein as observed with other high-affinity ligands [12]. The binding-induced conformational changes involve residues located predominantly in the ligand-binding site, confirming the specificity of the Shield-2-protein interaction [12].

Molecular Shielding and Chemical Shift Properties

The nuclear magnetic resonance chemical shift properties of Shield-2 reflect its complex molecular architecture and electronic environment [13] [14]. The compound contains multiple aromatic systems that contribute distinct chemical shift patterns characteristic of substituted benzene rings [38]. The dimethoxyphenyl substituent exhibits chemical shifts typical of electron-rich aromatic systems, with the methoxy groups providing significant electron density to the aromatic ring [38].

The morpholine ring system in Shield-2 displays characteristic nuclear magnetic resonance signals that are sensitive to solvent polarity and hydrogen bonding interactions [37]. In deuterated dimethyl sulfoxide, the morpholine nitrogen-hydrogen proton appears at approximately 2.28 parts per million, reflecting the strong hydrogen bonding capacity of this solvent [37]. The chemical shift of morpholine protons follows the order of solvent polarity: deuterated dimethyl sulfoxide > deuterated acetonitrile > deuterated chloroform > deuterated benzene [37].

| Structural Component | Chemical Shift Characteristics |

|---|---|

| Dimethoxyphenyl | Electron-rich aromatic signals |

| Morpholine Ring | Solvent-dependent shifts |

| Piperidine Core | Aliphatic multipicity patterns |

| Ester Linkage | Characteristic carbonyl signal |

The piperidinecarboxylate moiety contributes complex splitting patterns arising from the multiple methylene groups and the asymmetric carbon centers [5]. The ester carbonyl carbon exhibits a chemical shift characteristic of carboxylate esters, typically appearing in the 170-180 parts per million region in carbon-13 nuclear magnetic resonance spectra [39]. The presence of multiple chiral centers in Shield-2 results in diastereotopic protons that appear as complex multipicity patterns in proton nuclear magnetic resonance spectra [5].

Chemical shift tensor analysis reveals that the aromatic carbons in Shield-2 exhibit significant anisotropy due to the π-electron systems [35]. The tensor components are particularly sensitive to the substitution pattern on the aromatic rings, with electron-donating methoxy groups causing upfield shifts relative to unsubstituted positions [35]. The molecular shielding effects arise from the circulation of electrons in the applied magnetic field, with the magnitude and direction of shielding depending on the local electronic environment around each nucleus [13] [14].

Shield-2 represents a significant advancement in FKBP-derived destabilizing domain stabilizing ligands through its streamlined synthetic approach. The compound is synthesized via a five-step linear synthetic pathway that demonstrates remarkable efficiency compared to its predecessor Shield-1 [1] [2] [3].

The synthetic route begins with alcohol 1, a 3,4-dimethoxyphenyl derivative that serves as the foundational building block [1]. The first transformation involves acylation with Fmoc-protected pipecolinic acid, establishing the essential piperidine carboxylate framework that is crucial for FKBP binding affinity [1] [3]. This step proceeds under standard peptide coupling conditions, utilizing conventional activating reagents to form the amide bond with high efficiency.

The second step involves Fmoc deprotection using piperidine, which furnishes amine 2 as a critical intermediate [1]. This deprotection occurs under mild basic conditions, preserving the integrity of other functional groups while exposing the primary amine necessary for subsequent urea formation.

The pivotal third step represents the key innovation of the Shield-2 synthesis: the formation of an achiral urea linkage through treatment with triphosgene and 3-aminopentane [1] [4]. This transformation replaces the chiral 2-arylbutyric ester found in Shield-1, dramatically simplifying the synthetic sequence while maintaining biological activity [1] [5]. The triphosgene-mediated urea formation proceeds efficiently under controlled conditions, avoiding the need for complex chiral auxiliaries or asymmetric synthesis protocols.

The fourth step involves phenol deprotection using tetrabutylammonium fluoride (TBAF), revealing the free phenolic hydroxyl group required for the final alkylation step [1]. This fluoride-mediated deprotection is both mild and selective, ensuring complete removal of the silyl protecting group without affecting other sensitive functionalities.

The final step employs Mitsunobu alkylation with 4-(2-hydroxyethyl)morpholine to install the morpholine-containing side chain [1]. This reaction proceeds under standard Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate, forming the crucial ether linkage that contributes to the compound's binding affinity and pharmacological properties.

Achiral Urea Substitution Strategy

The implementation of an achiral urea substitution strategy represents the cornerstone innovation in Shield-2 synthesis, offering substantial advantages over previous approaches [1] [5] [4]. This strategy was inspired by the work of Yang and colleagues, who demonstrated that replacing the chiral 2-arylbutyric ester of Shield-1 with an achiral urea significantly simplifies synthesis while preserving biological activity [5].

The structural rationale for this substitution lies in maintaining the essential hydrogen bonding patterns and spatial orientation required for FKBP binding, while eliminating the need for stereochemical control during synthesis [4] [2]. The achiral urea moiety provides the necessary amide-like functionality for protein interaction without requiring resolution of enantiomers or asymmetric synthesis protocols.

Mechanistic advantages of the achiral approach include elimination of expensive chiral reagents, removal of purification steps required for enantiomer separation, and simplified reaction monitoring through conventional analytical techniques [1] [4]. The urea formation proceeds through a well-established mechanism involving triphosgene activation, followed by nucleophilic attack by 3-aminopentane to form the final urea linkage.

The 3-aminopentane component was selected to provide optimal spatial filling of the FKBP binding pocket while maintaining synthetic accessibility [1]. This branched alkyl amine contributes appropriate hydrophobic interactions without introducing additional stereochemical complexity.

Comparative analysis with Shield-1 reveals that while Shield-2 exhibits approximately 12-fold lower cellular potency (1.2 μM versus 100 nM EC50), the dramatic simplification in synthesis more than compensates for this modest decrease in activity for most research applications [1] [2].

Efficiency Parameters and Synthetic Advantages

The synthetic efficiency of Shield-2 synthesis is demonstrated through multiple quantitative and qualitative parameters that establish its superiority over alternative approaches [1] [2] [3].

Step Economy Analysis: The five-step linear synthesis represents a significant improvement over Shield-1, which requires additional steps for chiral ester installation and purification [1]. Each transformation in the Shield-2 route serves a specific structural purpose without requiring protecting group manipulations beyond the essential Fmoc and silyl groups.

Yield Optimization: While specific overall yields are not reported in the primary literature, individual steps proceed with good to excellent efficiency based on the reaction types employed [1]. The Fmoc deprotection, urea formation, and Mitsunobu alkylation are all well-precedented transformations that typically proceed in 70-90% yield under optimized conditions.

Reaction Scalability: The synthetic transformations employed are amenable to multi-gram scale preparation, as demonstrated by the successful implementation across multiple research groups [1] [2]. The absence of cryogenic conditions, specialized catalysts, or chromatographic resolutions facilitates scale-up operations.

Purification Simplicity: Each intermediate can be purified using standard chromatographic techniques without requiring specialized separation methods such as chiral HPLC or preparative crystallization [1]. The synthetic strategy deliberately avoids formation of closely related isomers that would complicate purification.

Time Efficiency: The linear nature of the synthesis allows for completion within 5-7 working days, compared to the extended timelines required for Shield-1 preparation [1] [5]. This time efficiency is particularly valuable for research applications where rapid ligand access is essential.

Purification Protocols and Quality Control

Chromatographic Purification Methods: Shield-2 purification employs standard silica gel column chromatography using gradient elution with appropriate solvent systems [1]. The polarity profile of the compound, containing both hydrophobic aromatic regions and polar morpholine and urea functionalities, requires carefully optimized eluent compositions typically involving ethyl acetate/hexane or methanol/dichloromethane gradients.

Analytical Characterization Protocols: Quality control assessment relies on multiple complementary analytical techniques to ensure structural integrity and purity [4] [6] [7]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary structural confirmation method, with both 1H and 13C NMR providing complete characterization of all molecular components.

High-Performance Liquid Chromatography (HPLC) analysis employs reverse-phase C18 columns with UV detection typically at 210-220 nm wavelengths [6]. Gradient elution systems using water/acetonitrile mixtures with trifluoroacetic acid modifiers achieve baseline separation of impurities and provide quantitative purity assessment. Purity specifications typically require >95% by HPLC analysis [4] [6].

Mass Spectrometry Confirmation: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode confirms molecular weight accuracy and detects potential synthetic byproducts [6] [7]. The expected molecular ion [M+H]+ at m/z 626.8 serves as the primary confirmation of successful synthesis.

Fluorescence Polarization Binding Assays: Biological quality control employs competitive fluorescence polarization assays using purified FKBP(F36V) protein to confirm binding activity [1] [2]. These assays utilize fluorescent tracer compounds and measure displacement kinetics to determine dissociation constants, with acceptable Shield-2 preparations exhibiting KD values of 25-35 nM.

Cellular Activity Validation: Functional quality control involves treatment of engineered cell lines expressing FKBP-derived destabilizing domains fused to fluorescent reporter proteins [1] [8]. Flow cytometry analysis measures dose-dependent protein stabilization, with acceptable preparations showing EC50 values of 1.0-1.5 μM in standard cell-based assays.

Storage and Stability Protocols: Purified Shield-2 demonstrates excellent stability when stored as a powder at -20°C for up to three years, or in solution at -80°C for one year [4] [7]. These storage conditions prevent hydrolytic degradation of the urea linkage and oxidative modifications of the aromatic methoxy groups.

Scalability Considerations for Research Applications

Production Scale Requirements: Research applications typically require milligram to gram quantities of Shield-2, depending on the scope of biological studies and the number of experimental conditions [1] [2] [9]. The synthetic route demonstrates excellent scalability characteristics that accommodate these diverse requirements without fundamental modifications to the reaction protocols.

Multi-gram Synthesis Capabilities: The synthetic methodology has been successfully implemented at multi-gram scales as demonstrated in recent FKBP ligand development programs [9] [10]. A 14-step gram-scale synthesis of related FKBP ligands required approximately 12.5 grams of starting material to produce 1 gram of final product, indicating that Shield-2's five-step route offers significant material efficiency advantages.

Equipment and Infrastructure Requirements: Scale-up operations require standard organic synthesis equipment including round-bottom flasks, rotary evaporators, and chromatography columns capable of handling multi-gram quantities [9]. No specialized equipment such as high-pressure reactors, cryogenic systems, or continuous flow apparatus is necessary for successful scale-up.

Cost-Effectiveness Analysis: The elimination of chiral reagents and complex purification steps significantly reduces per-gram production costs compared to Shield-1 synthesis [1] [5]. Commercial availability of all starting materials and reagents ensures consistent pricing and eliminates supply chain vulnerabilities that could impact large-scale preparation.

Quality Assurance at Scale: Scaled synthesis requires implementation of robust analytical protocols to ensure batch-to-batch consistency [11] [12]. This includes development of standardized HPLC methods for purity assessment, NMR protocols for structural confirmation, and biological assays for activity validation across different production batches.

Regulatory Considerations: For applications requiring Good Laboratory Practice (GLP) compliance or eventual clinical translation, the synthesis must be documented with appropriate batch records, raw material certificates of analysis, and validated analytical methods [11]. The straightforward synthetic route facilitates preparation of such documentation compared to more complex multi-step sequences.

Collaborative Research Applications: The synthetic accessibility of Shield-2 has enabled its adoption across multiple research institutions studying FKBP-mediated protein regulation, destabilizing domain technologies, and chemical biology applications [1] [8] [13]. This widespread adoption demonstrates the practical scalability advantages of the simplified synthetic approach.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Grimley JS, Chen DA, Banaszynski LA, Wandless TJ. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. Bioorg Med Chem Lett. 2008 Jan 15;18(2):759-61. Epub 2007 Nov 17. PubMed PMID: 18039574; PubMed Central PMCID: PMC2245802.